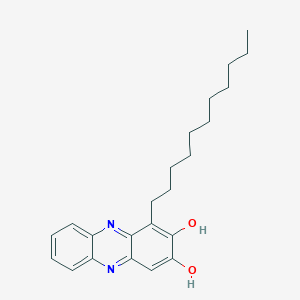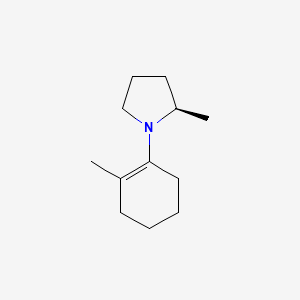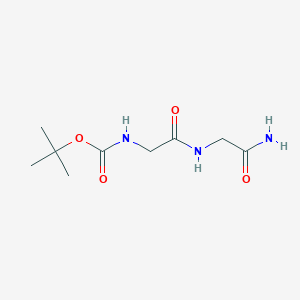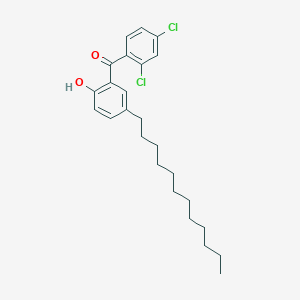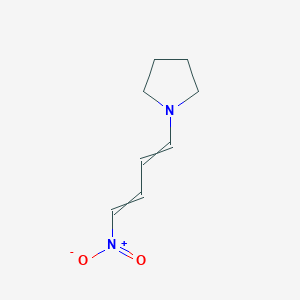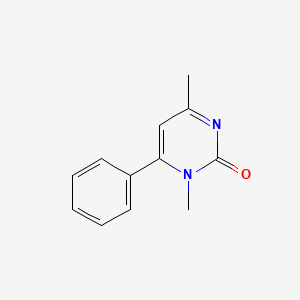
1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyrimidinone ring to dihydropyrimidinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-6-phenylpyrimidin-2(1H)-thione: Similar structure but with a sulfur atom replacing the oxygen.
1,4-Dimethyl-5-phenylpyrimidin-2(1H)-one: Similar structure with a different substitution pattern.
2,4-Dimethyl-6-phenylpyrimidine: Lacks the carbonyl group.
Uniqueness
1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of the carbonyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
61404-62-4 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1,4-dimethyl-6-phenylpyrimidin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-9-8-11(14(2)12(15)13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
BEVNAEWAGLGYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14567524.png)
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
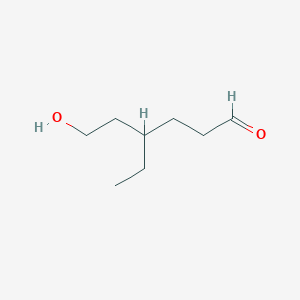
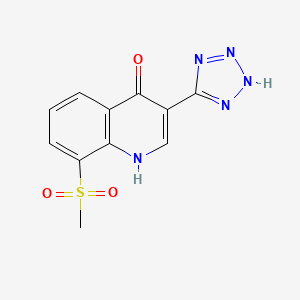
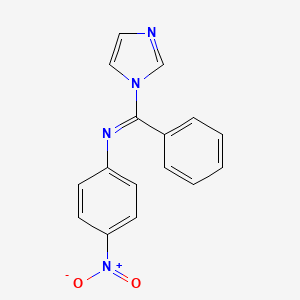
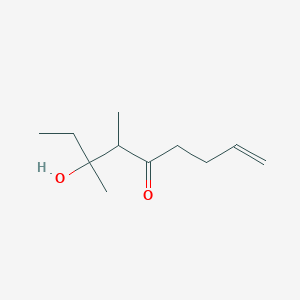
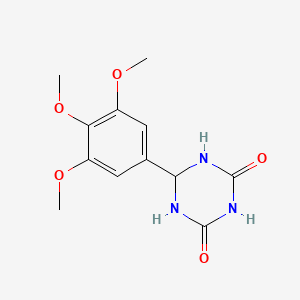
![3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol](/img/structure/B14567547.png)
